7-Chloro-4-methyl-1,3-benzothiazol-2-amine
CAS No.: 78584-09-5
Cat. No.: VC3836748
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78584-09-5 |
---|---|
Molecular Formula | C8H7ClN2S |
Molecular Weight | 198.67 g/mol |
IUPAC Name | 7-chloro-4-methyl-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Standard InChI Key | KZDLRPCFYGSRNU-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N |
Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N |
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 7-chloro-4-methyl-1,3-benzothiazol-2-amine is C₈H₇ClN₂S, with a molecular weight of 198.67 g/mol . Key structural attributes include:
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Benzothiazole core: A fused bicyclic system comprising a benzene ring and a thiazole moiety.
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Substituents: A chlorine atom at the 7th position and a methyl group at the 4th position, which influence electronic and steric properties.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₇ClN₂S | |
Molecular Weight | 198.67 g/mol | |
Exact Mass | 198.00200 | |
PSA (Polar Surface Area) | 67.88 Ų | |
LogP (Partition Coefficient) | 2.77 |
The compound’s canonical SMILES representation is CNC1=NC2=C(S1)C(=CC=C2)Cl, reflecting its substitution pattern .
Synthesis and Reactivity
Chemical Reactivity
The compound’s reactivity is influenced by its substituents:
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Chlorine atom: Participates in nucleophilic aromatic substitution reactions.
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Methyl group: May undergo oxidation to form carboxylic acid derivatives under strong oxidizing conditions.
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Amine group: Acts as a weak base, enabling salt formation or coordination with metal ions.
Biological Activities
Anticancer Activity
Chloro-substituted benzothiazoles demonstrate cytotoxicity against cancer cell lines. For example:
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Colon cancer (HCT-116): Analogous compounds with chloro and methyl groups show IC₅₀ values in the micromolar range, attributed to thiazole hybridization enhancing DNA intercalation.
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Apoptosis induction: Activation of caspase pathways and mitochondrial membrane depolarization.
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
Compound | Activity Type | IC₅₀/MIC | Reference |
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7-Chloro-4-methyl derivative | Anticancer (HCT-116) | 15.63 µM | |
Benzothiazole Derivative A | Antimicrobial | 8 µg/mL |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing:
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Enzyme inhibitors: Targeting proteasomes or kinases involved in cancer progression.
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Antimicrobial agents: Optimizing substituents to enhance potency against drug-resistant strains.
Pharmacokinetic Optimization
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